

Chloroacetyl Bromide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Chloroacetyl bromide

CAS No.: 15018-06-1

Cat. No.: B8571682

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CAS Number: 15018-06-1

Chemical Formula: C_2H_2BrClO

Molecular Weight: 157.39 g/mol [1][2]

This technical guide provides an in-depth overview of **chloroacetyl bromide**, a versatile bifunctional reagent widely employed in organic synthesis, particularly within the realms of pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its properties, safety and handling, and applications, supplemented with experimental protocols and logical workflow diagrams.

Physicochemical and Computed Properties

Chloroacetyl bromide is a reactive acyl bromide containing both a chloro and a bromo functional group, making it a valuable building block for the introduction of a chloroacetyl moiety into various molecular scaffolds.[3] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties

Property	Value	Reference
IUPAC Name	2-chloroacetyl bromide	[1]
Synonyms	Acetyl bromide, chloro-	[1][4]
Molecular Formula	C ₂ H ₂ BrClO	[1][2][4][5][6]
Molecular Weight	157.39 g/mol	[1][2][4]
Canonical SMILES	C(C(=O)Br)Cl	[1][4]
InChI	InChI=1S/C2H2BrClO/c3-2(5)1-4/h1H2	[1][4]
InChIKey	LKRZCUQFUCYWLZ-UHFFFAOYSA-N	[1][4]

Table 2: Computed Properties

Property	Value	Reference
XLogP3	1.5	[1][7]
Hydrogen Bond Donor Count	0	[1][7]
Hydrogen Bond Acceptor Count	1	[1][7]
Rotatable Bond Count	1	[1][7]
Exact Mass	155.89775 Da	[1][7]
Monoisotopic Mass	155.89775 Da	[1]
Topological Polar Surface Area	17.1 Å ²	[1]
Heavy Atom Count	5	[1][7]
Complexity	44.9	[1][7]

Safety and Handling

Chloroacetyl bromide is a hazardous chemical that requires strict safety precautions during handling and storage. It is corrosive and can cause severe skin burns and eye damage. It is also toxic if swallowed, inhaled, or in contact with skin.

Table 3: Hazard Information

Hazard Statement	Description
H301 + H311 + H331	Toxic if swallowed, in contact with skin or if inhaled.[8]
H314	Causes severe skin burns and eye damage.[8]
H372	Causes damage to organs (Lungs) through prolonged or repeated exposure.[8]
H400	Very toxic to aquatic life.[8]

Handling Precautions:

- Use only in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing vapors or mists.
- Wash hands thoroughly after handling.
- Keep away from water and moisture, as it reacts violently.[8][9]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Store under an inert atmosphere (e.g., nitrogen).[8]

- Keep away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.

First-Aid Measures:

- Inhalation: Move the victim to fresh air. Seek immediate medical attention.
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Applications in Research and Drug Development

Chloroacetyl bromide serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for the introduction of a reactive "handle" that can be further modified.

Key Applications:

- Synthesis of N-Substituted Acetamides: It is extensively used for the acylation of primary and secondary amines to form N-substituted 2-chloroacetamides. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[7]
- Heterocyclic Synthesis: **Chloroacetyl bromide** is a precursor for the synthesis of various heterocyclic compounds, such as thiazoles and oxadiazoles, which are core structures in many therapeutic agents.
- Peptide Modification: In solid-phase peptide synthesis, it can be used to chloroacetylate the N-terminus of a peptide. The resulting chloroacetyl group can then react with a nucleophilic side chain (e.g., cysteine) to form cyclic peptides, which often exhibit enhanced stability and biological activity.

- Synthesis of Anti-Cancer Agents: Research has shown its utility in the synthesis of novel derivatives of natural products, such as 25-hydroxyprotopanaxadiol, to develop potential anti-tumor drugs.

Experimental Protocols

The following are detailed methodologies for key experiments involving **chloroacetyl bromide** and its close analog, chloroacetyl chloride.

General Protocol for the N-Acylation of Amines

This protocol describes the synthesis of N-substituted 2-chloroacetamides from primary or secondary amines.

Materials:

- Substituted amine (1.0 eq)
- **Chloroacetyl bromide** (1.1 eq)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.2 eq)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath

Procedure:

- Dissolve the substituted amine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the reaction mixture to 0 °C using an ice bath.

- Slowly add a solution of **chloroacetyl bromide** (1.1 eq) in the same anhydrous solvent to the reaction mixture via a dropping funnel over a period of 15-30 minutes.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 2-chloroacetamide.

Synthesis of 2-Imino-4-thiazolidinones from Thioureas

This protocol outlines the reaction of thioureas with **chloroacetyl bromide** to form 2-imino-4-thiazolidinones, a class of compounds with diverse biological activities.

Materials:

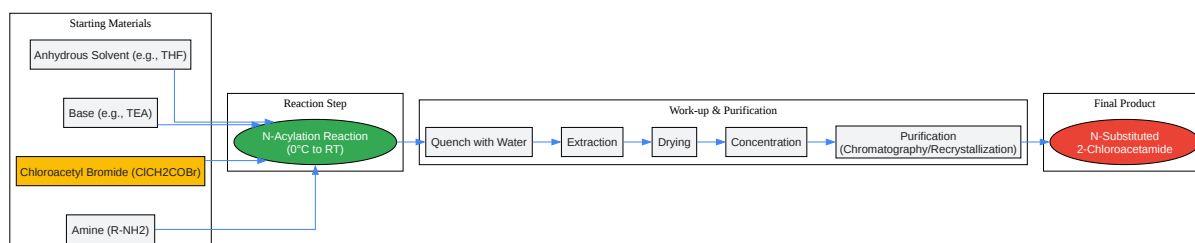
- Substituted thiourea (1.0 eq)
- **Chloroacetyl bromide** (1.1 eq)
- Solvent (e.g., Ethanol, Acetonitrile)
- Base (e.g., Sodium acetate, Potassium carbonate)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer

Procedure:

- To a solution of the substituted thiourea (1.0 eq) in the chosen solvent, add the base.
- Slowly add **chloroacetyl bromide** (1.1 eq) to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter the solid, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-imino-4-thiazolidinone.

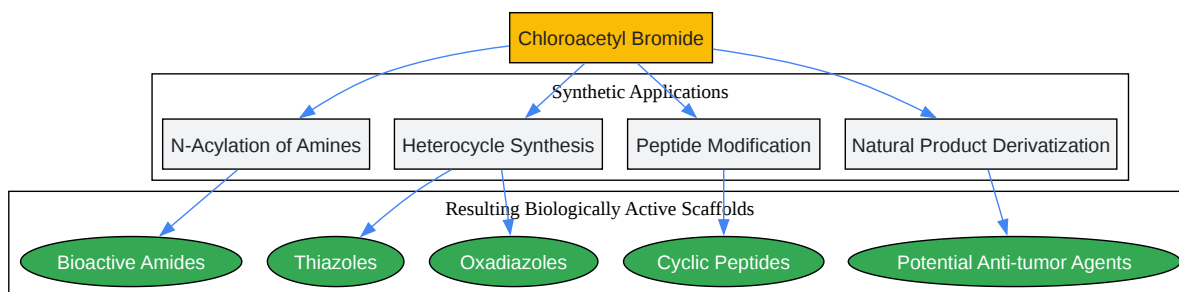
Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of **Chloroacetyl Bromide**.



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Caption: Experimental workflow for the N-acylation of an amine using **Chloroacetyl Bromide**.



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Caption: Logical relationships of **Chloroacetyl Bromide** in the synthesis of bioactive compounds.

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